molecular formula C15H15NO2 B1454813 2'-(Dimethylamino)biphenyl-3-carboxylic acid CAS No. 1175653-21-0

2'-(Dimethylamino)biphenyl-3-carboxylic acid

Cat. No. B1454813
CAS RN: 1175653-21-0
M. Wt: 241.28 g/mol
InChI Key: NFUXGIOHGLAWBS-UHFFFAOYSA-N
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Description

2’-(Dimethylamino)biphenyl-3-carboxylic acid is a chemical compound with the CAS Number: 1175653-21-0. It has a molecular weight of 241.29 . The IUPAC name for this compound is 2’- (dimethylamino) [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for 2’-(Dimethylamino)biphenyl-3-carboxylic acid is 1S/C15H15NO2/c1-16(2)14-9-4-3-8-13(14)11-6-5-7-12(10-11)15(17)18/h3-10H,1-2H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.29 .

Scientific Research Applications

Chemical Synthesis

2'-(Dimethylamino)biphenyl-3-carboxylic acid and related compounds have been explored in various chemical syntheses. A study by Arai et al. (1998) demonstrates the use of similar compounds in the protection of carboxylic acids during synthesis. This process allows for the regeneration of carboxylic acids under specific conditions, facilitating the creation of esters, amides, and aldehydes (Arai et al., 1998).

Pharmaceutical Applications

Biphenyl-based compounds, closely related to this compound, have been studied for their potential in pharmaceutical applications. Kwong et al. (2017) synthesized a series of biphenyl ester derivatives that exhibited significant anti-tyrosinase activities. This research highlights the potential of these compounds in the development of pharmaceuticals for specific medical conditions (Kwong et al., 2017).

Fluorescent Probes

The chemical structure of this compound makes it a candidate for the development of fluorescent probes. In a study by Huo et al. (2019), a similar compound was used to create a highly sensitive and selective fluorescent probe for detecting nerve agent mimics (Huo et al., 2019).

Safety and Hazards

The safety data sheet for 2’-(Dimethylamino)biphenyl-3-carboxylic acid suggests that it should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

3-[2-(dimethylamino)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)14-9-4-3-8-13(14)11-6-5-7-12(10-11)15(17)18/h3-10H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUXGIOHGLAWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680817
Record name 2'-(Dimethylamino)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1175653-21-0
Record name 2'-(Dimethylamino)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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